![molecular formula C4H4IN3O2 B2729382 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1360607-69-7](/img/structure/B2729382.png)
2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid” is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Synthesis Analysis
A convenient synthetic approach to 1H-1,2,3-triazol-1-yl acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions .Molecular Structure Analysis
The 1,2,3-triazole ring is a structural fragment, whose presence in compounds make them attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .Chemical Reactions Analysis
1H-1,2,3-Triazol-1-yl acetic acids were most commonly prepared by the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes .Scientific Research Applications
Synthesis of Triazole Derivatives
A novel, metal-free process for the challenging synthesis of triazole derivatives, including 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, showcases an efficient condensation method under flow conditions. This approach is atom economical, highly selective, and environmentally benign, avoiding the need for chromatography and isolation steps. This method indicates the potential for rapid and sustainable construction of differentially functionalized 1,2,4-triazoles, suggesting similar applications for the 1H-1,2,3-triazol variant (Tortoioli et al., 2020).
Metal-Organic Frameworks (MOFs)
The synthesis of metal-organic frameworks (MOFs) using triazole-carboxylate ligands derived from amino acids, including 4H-1,2,4-triazol-4-yl-acetic acid, has led to the creation of structurally diverse and functionally intriguing materials. These frameworks exhibit large pore sizes comparable to zeolites and demonstrate the ability to store metallic mercury, indicating their potential for hazardous waste containment and other applications in material science (Adarsh et al., 2015).
Coordination Polymers
Research on coordination polymers incorporating 1,2,4-triazole-carboxylate ligands has revealed unique binding abilities in constructing coordination polymers with discrete triangular clusters. Such materials exhibit intriguing topological metamorphoses and magnetism, underscoring the versatility of triazole derivatives in creating novel magnetic materials and contributing to advancements in materials chemistry (Vasylevs’kyy et al., 2014).
Catalyst Development
The development of catalysts for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones using derivatives of triazole compounds highlights their utility in synthetic organic chemistry. These catalysts demonstrate high reactivity and easy separability, facilitating the efficient synthesis of γ-lactones, which are valuable in various chemical syntheses and pharmaceutical applications (Yakura et al., 2018).
Mechanism of Action
Target of Action
It is known that the 1,2,3-triazole ring, a structural fragment in this compound, is attractive for screening for biological activity because it can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
Compounds containing the 1,2,3-triazole ring are known to interact with their targets via hydrogen bonding
Biochemical Pathways
Compounds containing the 1,2,3-triazole ring have been used in the synthesis of compounds exhibiting a wide range of biological activities
properties
IUPAC Name |
2-(4-iodotriazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEAOPYLXGHDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1360607-69-7 |
Source
|
Record name | 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.